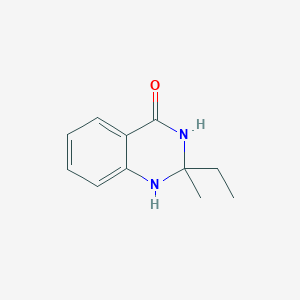

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

Description

Propriétés

IUPAC Name |

2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)13-11/h4-7,12H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVBFJHZALSDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NC2=CC=CC=C2C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402379 | |

| Record name | SBB056413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-59-5 | |

| Record name | SBB056413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one typically involves the cyclocondensation of anthranilamide with aldehydes or ketones. One common method is the reaction of anthranilamide with an aldehyde in the presence of a catalyst such as p-toluenesulfonic acid in ethanol at reflux conditions . Another approach involves the use of isatoic anhydride, amines, and aldehydes in a one-pot, three-component reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts such as copper-based nanocomposites or molecular sieves supported with lanthanum . These catalysts offer advantages such as high yields, mild reaction conditions, and reusability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinazolin-4(3H)-one analogues.

Reduction: Formation of dihydroquinazolinone derivatives.

Substitution: Electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinazolin-4(3H)-one analogues, dihydroquinazolinone derivatives, and various substituted quinazolinones .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydroquinazolinones exhibit significant antimicrobial properties. For instance:

- Antibacterial and Antifungal Properties : Various synthesized derivatives of 2,3-dihydroquinazolin-4-one have shown promising activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Penicillium chrysogenum . The presence of specific substituents on the quinazolinone core enhances their efficacy, suggesting a structure-activity relationship (SAR) that can be exploited for developing new antimicrobial agents.

Anti-Leishmanial Activity

The compound has also been investigated for its potential as an anti-leishmanial agent. Research indicates that certain derivatives of 2,3-dihydroquinazolin-4-one demonstrate strong binding affinity to key proteins involved in the Leishmania lifecycle:

- In Silico and In Vitro Studies : Compounds derived from this scaffold have been evaluated through molecular docking studies and in vitro assays, revealing effective inhibition against Leishmania species with low IC50 values . These findings support the further exploration of such compounds as viable therapeutic options for treating leishmaniasis.

Insecticidal Applications

The larvicidal properties of 2-aryl-2,3-dihydroquinazolin-4-one derivatives have been explored for controlling mosquito populations, particularly Anopheles arabiensis, which is a vector for malaria:

- Larvicidal Efficacy : Compounds within this class exhibited larvicidal activity with mortality rates ranging from 87% to 91% after 48 hours of exposure . The favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds indicate their potential as environmentally safe insecticides.

Cholinesterase Inhibition

Another significant application is in the inhibition of cholinesterases, which are enzymes involved in neurotransmission:

- Potential Neurological Applications : Studies have shown that certain derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) effectively, with some compounds demonstrating IC50 values comparable to standard drugs . This suggests their potential utility in treating neurodegenerative disorders such as Alzheimer's disease.

Drug Development

The dihydroquinazolinone framework is increasingly recognized as a "privileged scaffold" in drug development due to its versatility:

Mécanisme D'action

The mechanism of action of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor ligand, or modulator of signaling pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or bind to receptors that mediate inflammatory responses .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares 2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one with analogous quinazolinone derivatives:

Key Observations :

- Substituent Effects :

- Aromatic substituents (e.g., benzo[d][1,3]dioxolyl in MHY2251 ) improve anticancer activity by enabling π-π stacking or hydrogen bonding with enzymes.

Reactivity Trends :

Structure-Activity Relationships (SAR) :

- Electron-deficient cores (e.g., thioxo derivatives) enhance interactions with enzyme active sites.

- Hydrophobic substituents (e.g., butyl, ethyl) improve membrane penetration but may reduce aqueous solubility.

Activité Biologique

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer agent. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 1012-59-5. Its structure features a quinazoline core with ethyl and methyl substituents at the 2-position and a keto group at the 4-position, contributing to its unique chemical reactivity and biological properties.

Target Pathways

The biological activity of this compound is attributed to its interaction with various molecular targets involved in critical biochemical pathways:

- Antimicrobial Activity : It inhibits microbial growth by disrupting cellular processes.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing pain and inflammation.

- Anticancer Properties : It may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated.

Mode of Action

The synthesis of this compound typically involves the cyclocondensation of anthranilamide with aldehydes or ketones. This reaction can be catalyzed by p-toluenesulfonic acid in ethanol under reflux conditions. The resulting compound's activity is likely mediated through its ability to bind to specific enzymes or receptors, altering their function and affecting cellular outcomes.

Antimicrobial Activity

Research indicates that quinazolinone derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit potent activity against various bacterial strains. The exact IC50 values for this compound have not been extensively documented; however, similar compounds display IC50 values ranging from micrograms per milliliter (µg/mL) levels against pathogens.

Anti-inflammatory and Analgesic Effects

In vitro studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could make it a candidate for treating inflammatory diseases.

Anticancer Potential

The anticancer activity of quinazolinone derivatives has been documented in various studies. For example, derivatives have shown the ability to induce apoptosis in cancer cells through different pathways. The specific efficacy of this compound warrants further investigation but aligns with the observed activities of related compounds.

Comparative Studies

Table 1 summarizes the biological activities of this compound compared to similar quinazolinone derivatives:

| Compound | Antimicrobial Activity (IC50 µg/mL) | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 2,3-Dihydroquinazolin-4(1H)-one | 0.05 (against L. amazonensis) | Not specified | Induces apoptosis |

| Quinazolin-4(3H)-one | Varies | Moderate | Moderate |

Note: TBD indicates that specific data needs further research or documentation.

In Silico Studies

Recent computational studies have explored the binding affinity of quinazolinone derivatives to key proteins involved in disease processes. For example, molecular docking studies have indicated strong interactions with targets such as Pyridoxal Kinase and Trypanothione Reductase in Leishmania sp., suggesting potential applications in treating leishmaniasis.

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For instance, heating anthranilic acid derivatives with formamide or ammonium acetate at 150°C yields the quinazolinone core. Subsequent functionalization (e.g., with chloroacetyl chloride) and hydrazine hydrate treatment can introduce hydrazino derivatives . Another approach involves refluxing isatoic anhydride with aldehydes and amines in the presence of p-TsOH as a Brønsted acid catalyst, followed by recrystallization from ethanol .

| Reaction Conditions | Catalyst/Reagents | Yield |

|---|---|---|

| Formamide, 150°C | Ammonium acetate | ~70-80% |

| p-TsOH, reflux in H₂O/EtOH | Aldehyde, thiadiazole | 60-85% |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- NMR : Distinct signals for the ethyl (δ 1.2–1.4 ppm) and methyl (δ 1.5–1.7 ppm) groups, with aromatic protons (δ 6.8–8.2 ppm) confirming the quinazolinone ring .

- IR : Stretching vibrations at ~1660 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) .

- X-ray crystallography : Confirms the planar quinazolinone ring and substituent orientations .

Advanced Research Questions

Q. What heterogeneous catalysts optimize the synthesis of this compound derivatives?

- Methodological Answer : Solid acid catalysts like silica-supported sulfonic acids or zeolites enhance reaction efficiency under solvent-free conditions. For example, using H-beta zeolite at 120°C reduces reaction time to 2 hours with >85% yield, minimizing waste .

| Catalyst | Conditions | Efficiency |

|---|---|---|

| H-beta zeolite | 120°C, solvent-free | 85% yield |

| p-TsOH monohydrate | Reflux in H₂O | 70-80% yield |

Q. How can microwave-assisted synthesis improve the preparation of quinazolinone derivatives?

- Methodological Answer : Microwave irradiation (e.g., 300 W, 100°C) reduces reaction times from hours to minutes. For example, coupling this compound with boronic acids via Suzuki-Miyaura reactions under microwave conditions achieves >90% yield in 15 minutes .

Q. What bioactivity studies have been conducted on quinazolinone derivatives?

- Methodological Answer : Derivatives with thiadiazole or triazine moieties exhibit antimicrobial activity. For instance, 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one shows MIC values of 8–16 µg/mL against S. aureus and E. coli . Molecular docking reveals binding to bacterial DNA gyrase (PDB: 1KZN) via hydrogen bonds and hydrophobic interactions .

Q. How are computational methods applied to study quinazolinone derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites. Docking studies using AutoDock Vina assess binding affinities to targets like CDK1 kinase (ΔG = −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.